(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate
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Overview
Description
(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate is a chiral amino acid derivative with a unique cyclobutyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available cyclobutylcarboxylic acid.
Amidation: The carboxylic acid is converted to its corresponding amide using tert-butylamine under dehydrating conditions.
Reduction: The amide is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Protection: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or cyclobutyl positions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: Alkyl halides, sulfonates, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in enzyme studies and as a probe in protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound. The amino group can form hydrogen bonds with active site residues, while the tert-butyl group enhances lipophilicity, facilitating membrane permeability.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 2-amino-3-cyclobutylpropanoate: The enantiomer of the compound with similar properties but different biological activity.
2-Amino-3-cyclobutyl-N-methylpropanamide: A structurally related compound with a methyl group instead of a tert-butyl group.
3-Cyclobutylalanine: A simpler analog with a cyclobutyl group attached to the alpha carbon of alanine.
Uniqueness
(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate is unique due to its combination of a cyclobutyl group and a tert-butyl-protected amino group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-cyclobutylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)7-8-5-4-6-8/h8-9H,4-7,12H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVGZCPKZMJJHA-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1CCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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